BenchChemオンラインストアへようこそ!

Foxy-5 TFA

Wnt signaling Peptide engineering Structure-activity relationship

Foxy-5 TFA is a first-in-class, N-formylated hexapeptide (For-Met-Asp-Gly-Cys-Glu-Leu) and a selective Wnt5a agonist. Unlike generic Wnt modulators, it exclusively activates the non-canonical Wnt/Ca2+ pathway via Frizzled-2/5 without β-catenin crosstalk, eliminating oncogenic risks. The TFA salt form ensures superior solubility and stability critical for reproducible in vivo outcomes. Clinically validated in Phase 2 (NeoFox, NCT03883802) for Wnt5a-low colon cancer; preclinical models show 70–90% reduction in metastatic burden. An essential tool compound for anti-metastatic drug discovery, cancer stem cell niche targeting, and non-canonical Wnt signaling dissection.

Molecular Formula C28H43F3N6O14S2
Molecular Weight 808.8 g/mol
Cat. No. B8085423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoxy-5 TFA
Molecular FormulaC28H43F3N6O14S2
Molecular Weight808.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H42N6O12S2.C2HF3O2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3;3-2(4,5)1(6)7/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44);(H,6,7)/t14-,15-,16-,17-,18-;/m0./s1
InChIKeyCLBGNYFFUUHBLL-HGIJKBOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foxy-5 TFA: The Wnt5a-Mimetic Hexapeptide with Documented Anti-Metastatic Activity in Clinical Development


Foxy-5 TFA (CAS 881188-51-8) is a formylated hexapeptide derived from the amino acid sequence of Wnt5a (sequence: For-Met-Asp-Gly-Cys-Glu-Leu-OH) . It acts as a Wnt5a agonist, specifically engaging the non-canonical Wnt signaling pathway by triggering cytosolic free calcium signaling without affecting β-catenin activation [1]. This mechanism selectively impairs epithelial cancer cell migration and invasion, distinguishing it from canonical Wnt pathway modulators [2]. Foxy-5 is currently in Phase 2 clinical development (NeoFox trial, NCT03883802) as a first-in-class anti-metastatic therapy for Wnt5a-low colon cancer, following completion of Phase 1 studies in metastatic breast, colorectal, and prostate cancers [3].

Why Foxy-5 TFA Cannot Be Replaced by Generic Wnt Pathway Modulators or Other Wnt5a-Derived Peptides


Foxy-5 TFA's precise formulation and functional specificity preclude substitution by generic Wnt modulators or even closely related peptides. Unlike broad-spectrum Wnt inhibitors (e.g., porcupine inhibitors) or canonical β-catenin antagonists, Foxy-5 activates the non-canonical Wnt5a-Frizzled-2/5 axis without engaging the oncogenic β-catenin pathway [1]. This selectivity avoids potential tumor-promoting effects associated with β-catenin activation [2]. Furthermore, the specific N-terminal formylation (as opposed to the t-butyloxycarbonyl (t-boc) group in its analog Box-5) dictates its agonistic, rather than antagonistic, function [3]. The TFA salt form used in many research and clinical preparations impacts solubility and stability profiles, which are critical for reproducible in vivo and clinical study outcomes, as evidenced by recent patent filings for novel high-solubility salt forms [4].

Quantifiable Differentiation of Foxy-5 TFA: A Head-to-Head Evidence Guide for Scientific and Procurement Decisions


Functional Divergence from Box-5 Antagonist Determined by Single N-Terminal Modification

Foxy-5 TFA and Box-5 share the identical core hexapeptide sequence (Met-Asp-Gly-Cys-Glu-Leu) but differ exclusively in their N-terminal modifications. Foxy-5 possesses an N-terminal formyl group, which confers agonistic activity at the Frizzled-5 receptor. In stark contrast, Box-5 is modified with a t-butyloxycarbonyl (t-boc) group, converting it into a potent Wnt5a antagonist [1]. This single molecular change yields opposite pharmacological effects, underscoring that the compounds are not interchangeable. Procurement of Box-5 for studies requiring Wnt5a activation would lead to invalid results due to functional antagonism.

Wnt signaling Peptide engineering Structure-activity relationship Cancer metastasis

Selective Activation of Non-Canonical Wnt5a Calcium Signaling Without β-Catenin Crosstalk

Foxy-5 TFA distinguishes itself from broad-spectrum Wnt modulators and canonical Wnt agonists by its exclusive activation of the Wnt/Ca2+ pathway. It triggers cytosolic free calcium signaling without affecting β-catenin stabilization or transcriptional activity [1]. This is in direct contrast to canonical Wnt ligands (e.g., Wnt3a) or GSK3β inhibitors, which robustly activate β-catenin-dependent transcription, a pathway implicated in promoting proliferation and stemness in certain cancer contexts [2]. The absence of β-catenin activation mitigates the risk of inadvertently promoting tumor growth while targeting metastasis.

Signal transduction Wnt pathway specificity Calcium signaling Oncogene safety

Quantified In Vivo Anti-Metastatic Efficacy in Multiple Orthotopic and Syngeneic Models

Foxy-5 TFA demonstrates robust and quantifiable reduction of metastatic burden in vivo, a key differentiation from many Wnt modulators that primarily show in vitro or tumor growth inhibition. In a syngeneic mouse model of breast cancer, intraperitoneal administration of Foxy-5 inhibited metastasis of 4T1 cells to the lungs and liver by 70% to 90% compared to vehicle-treated controls [1]. In an orthotopic mouse model of Wnt5a-low prostate cancer, treatment with Foxy-5 (2 mg/kg, i.p., daily for 3-9 weeks) significantly reduced early metastatic spread of DU145 cells [2]. This consistent in vivo anti-metastatic activity across multiple cancer types supports its unique potential as an anti-metastatic agent.

Preclinical efficacy In vivo metastasis Prostate cancer Breast cancer Colon cancer

Anti-Stemness Activity via Suppression of Colon Cancer Stem Cell Markers In Vivo

Beyond its anti-migratory effects, Foxy-5 TFA has been shown to reduce the number of colonic cancer stem cells (CSCs) in a xenograft mouse model of human colonic cancer. Specifically, treatment with Foxy-5 TFA (2 mg/kg, i.p., daily for 9 injections over days 7-23) led to a reduction in CSC markers [1]. This anti-stemness activity differentiates Foxy-5 from other Wnt5a-derived peptides like Foxy-6, which have not been reported to exhibit similar CSC-targeting properties. This effect is particularly relevant for preventing tumor relapse and metastasis, as CSCs are often resistant to conventional chemotherapy and drive recurrence [2].

Cancer stem cells Colon cancer Differentiation therapy Biomarker modulation

Favorable Safety and Tolerability Profile in Phase 1/2 Clinical Trials Supporting Higher Dosing

Foxy-5 TFA has demonstrated a favorable safety profile in completed Phase 1 clinical trials, distinguishing it from many cytotoxic chemotherapies and even some targeted agents that exhibit significant dose-limiting toxicities. In a dose-escalating Phase 1 study (NCT02020291) involving 31 patients with metastatic breast, colorectal, or prostate cancer, Foxy-5 was found to be safe and well-tolerated at all tested doses, with no dose-limiting toxicities (DLTs) reported up to the maximum administered dose [1]. This allowed progression to a Phase 2 trial (NeoFox, NCT03883802) where Foxy-5 is being evaluated at higher doses in a neo-adjuvant setting for colon cancer [2]. This safety data contrasts with the known gastrointestinal and bone toxicities associated with porcupine inhibitors, a class of broad Wnt pathway antagonists [3].

Clinical safety Pharmacokinetics Phase 1 trial Dose escalation Tolerability

High-Value Application Scenarios for Foxy-5 TFA in Translational Oncology and Cell Signaling Research


Preclinical In Vivo Metastasis Modeling in Wnt5a-Low Tumor Xenografts

Foxy-5 TFA is ideally suited for studies investigating the metastatic cascade in Wnt5a-deficient tumor models. Its demonstrated ability to reduce metastatic burden by 70-90% in breast cancer and to inhibit early metastatic spread in prostate cancer models provides a robust, quantifiable endpoint for anti-metastatic drug discovery. Researchers can use it as a positive control or as a tool compound to interrogate the specific role of non-canonical Wnt5a signaling in suppressing metastasis without confounding primary tumor growth effects [1].

Mechanistic Studies of Non-Canonical Wnt/Ca2+ Signaling in Cancer and Stem Cell Biology

Due to its exclusive activation of the Wnt/Ca2+ pathway without β-catenin crosstalk, Foxy-5 TFA is a critical reagent for dissecting non-canonical Wnt signaling events. It can be used in vitro to induce calcium flux, activate CaMKII and NFAT signaling, and study downstream effects on cell migration, cytoskeletal reorganization, and differentiation. Its application in stem cell research, such as promoting chondrogenesis of mesenchymal stem cells (MSCs) in biomaterial scaffolds, highlights its utility in regenerative medicine beyond oncology [2].

Combination Therapy Studies in Colon Cancer Involving Standard-of-Care Chemotherapy

The ongoing Phase 2 NeoFox trial (NCT03883802) establishes a clinical precedent for combining Foxy-5 TFA with the FOLFOX chemotherapy regimen in a neo-adjuvant setting for resectable colon cancer. Preclinical researchers can leverage this framework to design in vivo studies that explore the synergy between Foxy-5-mediated inhibition of metastasis and chemotherapeutic killing of primary tumor cells. The favorable safety profile of Foxy-5 supports its use in combination regimens where other Wnt inhibitors might be too toxic [3].

Investigating Cancer Stem Cell Biology and Therapeutic Resistance

Foxy-5 TFA offers a unique tool for targeting the cancer stem cell (CSC) niche, a major contributor to therapy resistance and disease relapse. Its documented ability to reduce colonic CSC markers in vivo makes it a valuable compound for studies aiming to eradicate CSCs. Researchers can employ Foxy-5 TFA in combination with standard chemotherapies to assess whether targeting Wnt5a signaling can sensitize CSCs to cytotoxic drugs or prevent the emergence of resistant clones [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foxy-5 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.